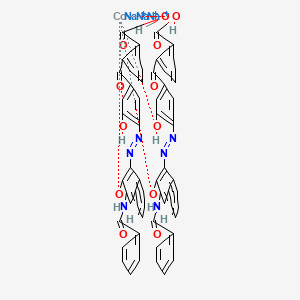
Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodio bis[2-[4-[[3-(benzoylamino)-2-hidroxi-1-naftil]azo]-3-hidroxi-benzoyl]benzoato(3-)]cobaltato(3-) es un compuesto químico complejo conocido por sus propiedades de color vibrante y sus posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples anillos aromáticos y grupos azo, lo que lo convierte en un tema de interés en la investigación académica e industrial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Trisodio bis[2-[4-[[3-(benzoylamino)-2-hidroxi-1-naftil]azo]-3-hidroxi-benzoyl]benzoato(3-)]cobaltato(3-) normalmente implica un proceso de varios pasos. El paso inicial a menudo incluye la preparación del compuesto azo a través de una reacción de diazotización, seguida de un acoplamiento con un compuesto aromático adecuado. El paso final implica la coordinación del compuesto azo con iones cobalto para formar el complejo. Las condiciones de reacción generalmente requieren temperaturas controladas y niveles de pH para asegurar la estabilidad de los productos intermedios y el complejo final.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores a gran escala y un control preciso de los parámetros de reacción para lograr altos rendimientos y pureza. El uso de sistemas automatizados para monitorear y ajustar las condiciones de reacción es común para mantener la consistencia y la eficiencia en la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Trisodio bis[2-[4-[[3-(benzoylamino)-2-hidroxi-1-naftil]azo]-3-hidroxi-benzoyl]benzoato(3-)]cobaltato(3-) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes estados de oxidación del cobalto.
Reducción: Las reacciones de reducción pueden alterar los grupos azo, potencialmente rompiendo los enlaces azo y formando aminas.
Sustitución: Los anillos aromáticos en el compuesto pueden participar en reacciones de sustitución electrófila, introduciendo nuevos grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y electrófilos como los halógenos para las reacciones de sustitución. Las condiciones para estas reacciones varían pero a menudo implican solventes, temperaturas y catalizadores específicos para facilitar las transformaciones deseadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen del tipo específico de reacción. Por ejemplo, la oxidación puede producir estados de oxidación más altos de complejos de cobalto, mientras que la reducción puede producir aminas a partir de los grupos azo. Las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos, alterando las propiedades del compuesto.
Aplicaciones Científicas De Investigación
Trisodio bis[2-[4-[[3-(benzoylamino)-2-hidroxi-1-naftil]azo]-3-hidroxi-benzoyl]benzoato(3-)]cobaltato(3-) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la química de la coordinación y el comportamiento de los compuestos azo.
Biología: La interacción del compuesto con moléculas biológicas se puede estudiar para comprender sus efectos potenciales y aplicaciones en sistemas biológicos.
Medicina: La investigación sobre sus posibles propiedades terapéuticas, como su capacidad para interactuar con enzimas o receptores específicos, está en curso.
Industria: Las propiedades de color vibrante del compuesto lo hacen útil en las industrias de tintes y pigmentos, donde se puede utilizar para colorear varios materiales.
Mecanismo De Acción
El mecanismo por el cual Trisodio bis[2-[4-[[3-(benzoylamino)-2-hidroxi-1-naftil]azo]-3-hidroxi-benzoyl]benzoato(3-)]cobaltato(3-) ejerce sus efectos implica su interacción con objetivos moleculares como enzimas o receptores. Los grupos azo y el centro de cobalto juegan un papel crucial en estas interacciones, potencialmente alterando la actividad de las moléculas diana. Las vías involucradas pueden incluir la unión a sitios activos o la inducción de cambios conformacionales en las proteínas diana.
Comparación Con Compuestos Similares
Compuestos similares
- Trisodio bis[2-[[2,4-dihidroxi-3-[(2-metil-4-sulfofenil)azo]fenil]azo]benzoato(3-)]cromato(3-)
- Trisodio bis[2-[[4,5-dihidro-3-metil-5-oxo-1-(4-sulfofenil)-1H-pirazol-4-il]azo]benzoato(3-)]cromato(3-)
Singularidad
En comparación con compuestos similares, Trisodio bis[2-[4-[[3-(benzoylamino)-2-hidroxi-1-naftil]azo]-3-hidroxi-benzoyl]benzoato(3-)]cobaltato(3-) es único debido a su estructura específica, que incluye grupos benzoylamino y naftil.
Propiedades
Número CAS |
84777-67-3 |
|---|---|
Fórmula molecular |
C62H42CoN6Na3O12+3 |
Peso molecular |
1190.9 g/mol |
Nombre IUPAC |
trisodium;2-[4-[(3-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-3-hydroxybenzoyl]benzoic acid;cobalt |
InChI |
InChI=1S/2C31H21N3O6.Co.3Na/c2*35-26-17-20(28(36)22-12-6-7-13-23(22)31(39)40)14-15-24(26)33-34-27-21-11-5-4-10-19(21)16-25(29(27)37)32-30(38)18-8-2-1-3-9-18;;;;/h2*1-17,35,37H,(H,32,38)(H,39,40);;;;/q;;;3*+1 |
Clave InChI |
ZVYDMJMWJIXPOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



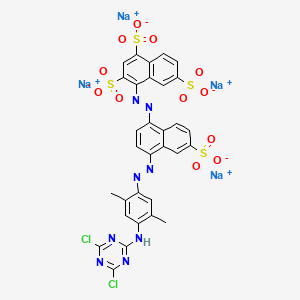


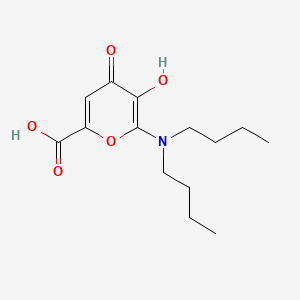
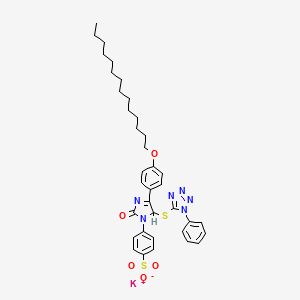
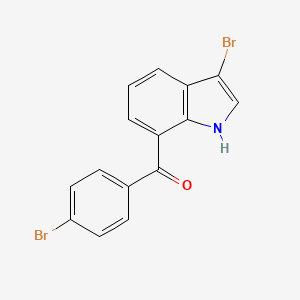
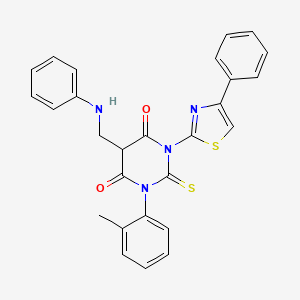

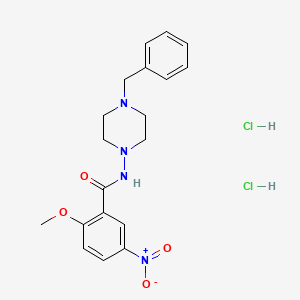

![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)


